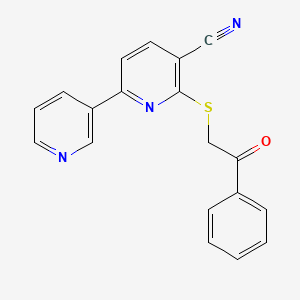

2-Phenacylsulfanyl-6-pyridin-3-ylpyridine-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenacylsulfanyl-6-pyridin-3-ylpyridine-3-carbonitrile is a chemical compound that is extensively used in scientific research. This compound has been synthesized using various methods and has been widely investigated for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Scientific Research Applications

Synthesis of Pyridine Derivatives

Research by Yassin (2009) explored the synthesis of various pyridine derivatives, including thienopyridine and imidazo[1,2-a]pyridine derivatives, starting from compounds structurally related to 2-Phenacylsulfanyl-6-pyridin-3-ylpyridine-3-carbonitrile. These derivatives have potential applications in medicinal chemistry and organic synthesis (Yassin, 2009).

Novel Synthetic Routes

Le et al. (2016) developed a novel synthetic route for 6-substituted 2-phenacylpyridines, which are not easily synthesized through alternative procedures. This route involves the formation of isoxazolo[2,3-a]pyridinium salt and has applications in organic synthesis and drug discovery (Le, Fujimoto, Asahara, & Nishiwaki, 2016).

Antiprotozoal Activity

Ismail et al. (2008) synthesized novel bis-benzamidino imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines starting from related compounds. These showed significant in vitro antiprotozoal activity, particularly against Trypanosoma brucei rhodesiense, suggesting potential therapeutic applications (Ismail, Arafa, Wenzler, Brun, Tanious, Wilson, & Boykin, 2008).

Catalytic Synthesis Applications

Varela, Castedo, and Saá (2003) discussed the Ru(II)-catalyzed synthesis of pyridines from alkynes and nitriles. Their work provides insights into efficient catalytic processes for creating pyridine derivatives, potentially useful in industrial and pharmaceutical synthesis (Varela, Castedo, & Saá, 2003).

Kinetic and Mechanistic Studies

Koh et al. (2000) conducted kinetic studies on the reactions of substituted phenacyl bromides with pyridines, providing valuable insights into the mechanisms of these reactions. Such studies are crucial for understanding reaction dynamics in organic synthesis (Koh, Han, Lee, & Lee, 2000).

Synthesis of Heterocyclic Compounds

Lenk et al. (2014) synthesized 1-oxo-1H-phenalene-2,3-dicarbonitrile, demonstrating the potential for creating novel heterocyclic scaffolds. Their work expands the possibilities for synthesizing diverse heterocyclic compounds with various applications (Lenk, Tessier, Lefranc, Silvestre, Planchat, Blot, Dubreuil, & Lebreton, 2014).

properties

IUPAC Name |

2-phenacylsulfanyl-6-pyridin-3-ylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3OS/c20-11-15-8-9-17(16-7-4-10-21-12-16)22-19(15)24-13-18(23)14-5-2-1-3-6-14/h1-10,12H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUBGGUVOVGEKJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CSC2=C(C=CC(=N2)C3=CN=CC=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401327566 |

Source

|

| Record name | 2-phenacylsulfanyl-6-pyridin-3-ylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401327566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26667337 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-Phenacylsulfanyl-6-pyridin-3-ylpyridine-3-carbonitrile | |

CAS RN |

118947-64-1 |

Source

|

| Record name | 2-phenacylsulfanyl-6-pyridin-3-ylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401327566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{2-[(3-Fluorobenzyl)oxy]ethyl}-1-(4-methoxybenzoyl)piperidine](/img/structure/B2587750.png)

![2-(9H-Fluoren-9-ylmethoxycarbonyl)-8-thia-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2587765.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B2587766.png)

![3-(2-fluorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2587767.png)

![1-[1-(4-Bromophenyl)ethyl]-3-cyclopentylurea](/img/structure/B2587772.png)